Cas no 21801-94-5 ((2S)-Tetrahydro-2-furanmethanamine Hydrochloride)
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2S)-Tetrahydro-2-furanmethanamine Hydrochloride
- (S)-(tetrahydrofuran-2-yl)methanamine
- (+)-Tetrahydro-furfurylamine Hydrochloride
- (S)-(Tetrahydrofuran-2-yl)methanaminehydrochloride
- 21801-94-5
- [(2S)-OXOLAN-2-YL]METHANAMINE HYDROCHLORIDE
- BS-51573
- [(2S)-Oxolan-2-yl]methanamine;hydrochloride
- (S)-(Tetrahydrofuran-2-yl)methanamine HCl
- EN300-295507
- (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride
- (2S)-oxolan-2-ylmethanamine hydrochloride
- E78483
- SCHEMBL17203269
-
- Inchi: 1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
- InChI Key: TUXSUKLRDNJDOR-JEDNCBNOSA-N
- SMILES: Cl.O1CCC[C@H]1CN
Computed Properties
- Exact Mass: 137.0607417g/mol
- Monoisotopic Mass: 137.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Melting Point: 108-110°C
- Solubility: Chloroform (Slightly), DMSO (Slightly), Water (Slightly)
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T293550-100mg |
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride |
21801-94-5 | 100mg |
$ 178.00 | 2023-09-06 | ||
| TRC | T293550-500mg |
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride |
21801-94-5 | 500mg |
$ 805.00 | 2023-09-06 | ||
| TRC | T293550-1g |
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride |
21801-94-5 | 1g |
$ 1386.00 | 2023-09-06 | ||
| Ambeed | A980575-250mg |
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride |
21801-94-5 | 97% | 250mg |
$9.0 | 2024-04-21 | |
| Ambeed | A980575-1g |
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride |
21801-94-5 | 97% | 1g |
$23.0 | 2024-04-21 | |
| Ambeed | A980575-5g |
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride |
21801-94-5 | 97% | 5g |
$78.0 | 2024-04-21 | |
| Ambeed | A980575-25g |
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride |
21801-94-5 | 97% | 25g |
$270.0 | 2024-04-21 | |
| eNovation Chemicals LLC | Y1265290-1g |
(2S)-Tetrahydro-2-furanMethanaMine Hydrochloride |
21801-94-5 | 97% | 1g |
$55 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265290-5g |
(2S)-Tetrahydro-2-furanMethanaMine Hydrochloride |
21801-94-5 | 97% | 5g |
$85 | 2024-06-06 | |
| Aaron | AR00C39W-5g |
(2S)-Tetrahydro-2-furanMethanaMine Hydrochloride |
21801-94-5 | 97% | 5g |
$37.00 | 2025-01-24 |
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride Suppliers
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (2S)-Tetrahydro-2-furanmethanamine Hydrochloride
(2S)-Tetrahydro-2-furanmethanamine Hydrochloride and Its Significance in Modern Chemical Biology
The compound with the CAS number 21801-94-5, known as (2S)-Tetrahydro-2-furanmethanamine Hydrochloride, represents a fascinating molecule in the realm of chemical biology. This chiral amine derivative has garnered significant attention due to its structural complexity and potential biological activities. The enantiomeric purity and stereochemical configuration of this compound play a crucial role in its pharmacological properties, making it a valuable scaffold for drug discovery and development.
In recent years, the field of chemical biology has witnessed remarkable advancements in understanding the relationship between molecular structure and biological function. The stereochemistry of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride is particularly noteworthy, as it influences its interaction with biological targets. The (2S) configuration at the chiral center imparts unique physicochemical properties that can be exploited for designing selective and potent bioactive molecules.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. The furan ring moiety contributes to the molecule's lipophilicity, while the amine group provides a site for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.
Recent studies have highlighted the potential of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride in modulating neurotransmitter systems. Its structural similarity to certain natural amino acids suggests that it may interact with neurotransmitter receptors or transporters, offering insights into potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Preclinical investigations have demonstrated promising results in animal models, where this compound exhibited anxiolytic and antidepressant-like effects.
The synthesis of enantiomerically pure (2S)-Tetrahydro-2-furanmethanamine Hydrochloride remains a challenge due to its complex stereochemistry. However, advances in asymmetric synthesis methodologies have made significant strides in improving the efficiency and scalability of its production. These developments have not only facilitated research but also opened new avenues for industrial applications, particularly in the pharmaceutical sector where enantiopure compounds are highly valued.
In addition to its pharmacological applications, (2S)-Tetrahydro-2-furanmethanamine Hydrochloride has found utility in biochemical research as a probe molecule. Its ability to interact with specific enzymes and receptors has been exploited to study fundamental biological processes and develop novel diagnostic tools. The compound's unique structural features make it an excellent candidate for structure-activity relationship (SAR) studies, helping researchers decipher the molecular basis of drug action.
The growing interest in this compound is also driven by its potential role in developing next-generation therapeutics. With increasing emphasis on precision medicine, there is a heightened demand for molecules with high selectivity and minimal side effects. The stereochemical precision of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride aligns well with these requirements, making it an attractive candidate for further development.
The future prospects of this compound are further enhanced by ongoing research into its derivatives. By modifying its core structure or introducing additional functional groups, scientists aim to enhance its therapeutic efficacy while minimizing potential adverse effects. These efforts are supported by computational modeling and high-throughput screening techniques, which accelerate the discovery of novel bioactive molecules.
In conclusion, (2S)-Tetrahydro-2-furanmethanamine Hydrochloride (CAS no. 21801-94-5) represents a significant advancement in chemical biology with broad implications for drug discovery and development. Its unique stereochemistry, combined with its potential biological activities, makes it a versatile scaffold for designing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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